1-(3-chlorobenzoyl)-4-(2H-1,2,3-triazol-2-yl)piperidine
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Overview
Description
1-(3-chlorobenzoyl)-4-(2H-1,2,3-triazol-2-yl)piperidine: is a synthetic organic compound that features a triazole ring, a piperidine ring, and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-chlorobenzoyl)-4-(2H-1,2,3-triazol-2-yl)piperidine typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.
Attachment of the Piperidine Ring: The triazole ring is then reacted with a piperidine derivative under suitable conditions.
Introduction of the Chlorophenyl Group:
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring.
Reduction: Reduction reactions can occur at the triazole ring, potentially leading to the formation of dihydrotriazole derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Oxidized derivatives of the piperidine ring.
Reduction: Dihydrotriazole derivatives.
Substitution: Various substituted chlorophenyl derivatives.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions.
Materials Science: It can be incorporated into polymers to modify their properties.
Biology:
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Medicine:
Drug Development: Due to its structural features, the compound can be explored for potential therapeutic applications, including as an antimicrobial or anticancer agent.
Industry:
Chemical Synthesis: It can be used as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 1-(3-chlorobenzoyl)-4-(2H-1,2,3-triazol-2-yl)piperidine involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, while the piperidine ring can interact with biological receptors. The chlorophenyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes.
Comparison with Similar Compounds
- (4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(3-chlorophenyl)methanone
- (4-(2H-1,2,3-triazol-4-yl)piperidin-1-yl)(3-chlorophenyl)methanone
- (4-(1H-1,2,3-triazol-5-yl)piperidin-1-yl)(3-chlorophenyl)methanone
Uniqueness: The unique positioning of the triazole ring in 1-(3-chlorobenzoyl)-4-(2H-1,2,3-triazol-2-yl)piperidine can result in distinct chemical reactivity and biological activity compared to its isomers. This can influence its binding affinity to molecular targets and its overall pharmacokinetic properties.
Properties
IUPAC Name |
(3-chlorophenyl)-[4-(triazol-2-yl)piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN4O/c15-12-3-1-2-11(10-12)14(20)18-8-4-13(5-9-18)19-16-6-7-17-19/h1-3,6-7,10,13H,4-5,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YULLSYLZKHZGKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2N=CC=N2)C(=O)C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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